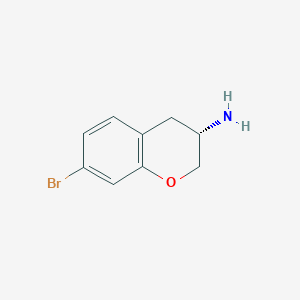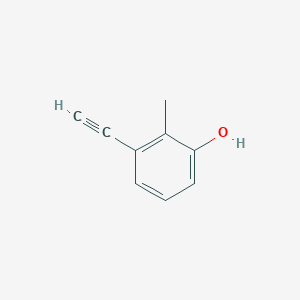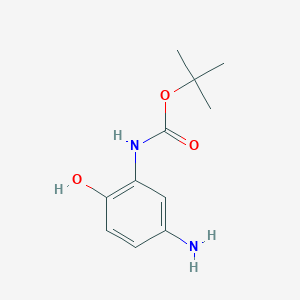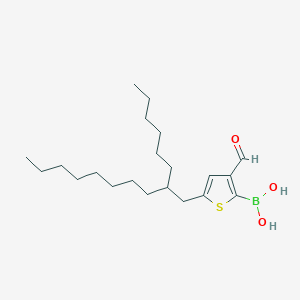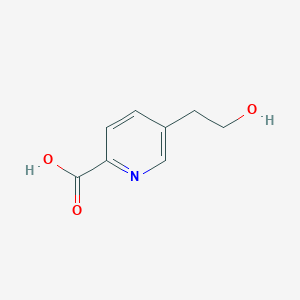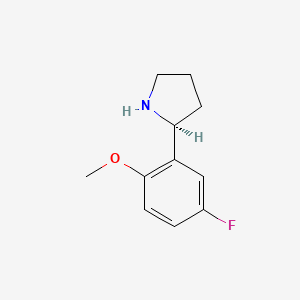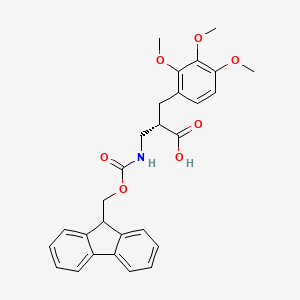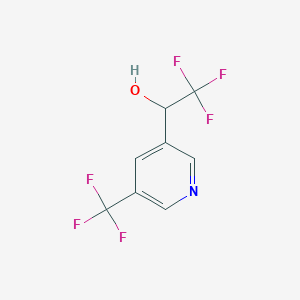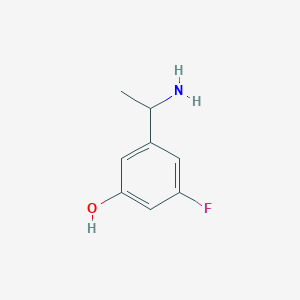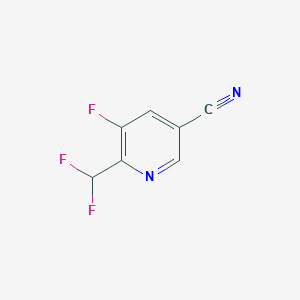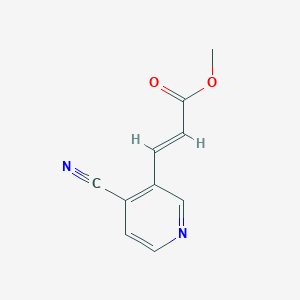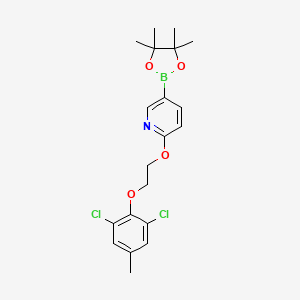
2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a combination of phenoxy, ethoxy, and pyridine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:
Formation of the Phenoxy Group: The initial step involves the preparation of the 2,6-dichloro-4-methylphenol, which is then reacted with an appropriate ethoxy compound under controlled conditions.
Formation of the Pyridine Group: The pyridine ring is synthesized separately, often involving the use of specific reagents and catalysts to ensure the correct substitution pattern.
Coupling Reactions: The phenoxy and pyridine groups are then coupled using a suitable linker, such as an ethoxy group, under specific reaction conditions.
Introduction of the Dioxaborolan Group:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyridine groups.
Reduction: Reduction reactions may target the dioxaborolan group, converting it to other boron-containing species.
Substitution: The compound can participate in substitution reactions, especially at the chloro and methyl positions on the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It could be used in the synthesis of advanced materials with specific properties.
Biology
Drug Development: The compound might be explored for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Biochemical Studies: It could be used as a probe to study specific biochemical pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent in treating certain diseases.
Diagnostic Tools: It may be used in the development of diagnostic assays.
Industry
Agriculture: The compound could be used in the formulation of agrochemicals.
Polymer Industry: It might be involved in the synthesis of specialized polymers.
Wirkmechanismus
The mechanism of action of 2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through various pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2,6-Dichlorophenoxy)ethoxy)pyridine: Lacks the methyl and dioxaborolan groups.
2-(2-(4-Methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the dichloro groups.
Uniqueness
The presence of both dichloro and dioxaborolan groups in 2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C20H24BCl2NO4 |
|---|---|
Molekulargewicht |
424.1 g/mol |
IUPAC-Name |
2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C20H24BCl2NO4/c1-13-10-15(22)18(16(23)11-13)26-9-8-25-17-7-6-14(12-24-17)21-27-19(2,3)20(4,5)28-21/h6-7,10-12H,8-9H2,1-5H3 |
InChI-Schlüssel |
BDRRFEXFSRWIQN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCOC3=C(C=C(C=C3Cl)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


